Sodium polystyrene sulfonate

概要

説明

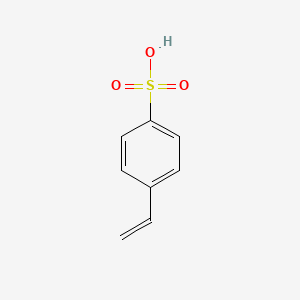

Sodium polystyrene sulfonate is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 184.01941529 g/mol and the complexity rating of the compound is 242. The solubility of this chemical has been described as 2.59e-01 g/L. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Sodium polystyrene sulfonate, also known as 4-ethenylbenzenesulfonic acid, primarily targets potassium ions (K+) in the body . Its role is to bind to these ions and facilitate their removal, particularly in patients with hyperkalemia, a condition characterized by abnormally high levels of potassium in the blood .

Mode of Action

The compound works by exchanging sodium ions for potassium ions in the gastrointestinal tract . Specifically, it releases sodium ions in the stomach, which are then exchanged for hydrogen ions. When the resin reaches the large intestine, the hydrogen ions are exchanged for free potassium ions. The resin, now loaded with potassium ions, is then excreted from the body through the feces .

Biochemical Pathways

This compound affects the electrolyte balance in the body. By binding to potassium ions and facilitating their excretion, it helps to lower the overall potassium levels in the body. This can have downstream effects on various biochemical pathways, particularly those involving nerve and muscle cell functioning, as these cells rely on the correct balance of potassium and other electrolytes to function properly .

Pharmacokinetics

It acts locally in the gastrointestinal tract, and its effects are largely confined to this area. The compound is excreted in the feces, carrying bound potassium ions with it .

Result of Action

The primary result of the action of this compound is a reduction in serum potassium levels . This can help to alleviate the symptoms of hyperkalemia, which can include fatigue, weakness, numbness, and heart palpitations .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its ability to bind to potassium ions can be affected by the pH level of the stomach . Additionally, the presence of other medications in the gastrointestinal tract can impact the effectiveness of the compound, as it can bind to other drugs and reduce their absorption and effectiveness .

生化学分析

Biochemical Properties

4-Ethenylbenzenesulfonic acid plays a significant role in biochemical reactions. It acts as a proton donor, contributing protons to interact with other molecules through a process called protonation . This process plays a pivotal role in biochemical processes such as enzyme catalysis, signal transduction, and protein folding .

Molecular Mechanism

The molecular mechanism of 4-Ethenylbenzenesulfonic acid involves its role as a proton donor. By donating protons, it can interact with other molecules through protonation . This can influence various biochemical processes, including enzyme catalysis and protein folding .

生物活性

Sodium polystyrene sulfonate (SPS) is a cation-exchange resin primarily used for the management of hyperkalemia, a condition characterized by elevated potassium levels in the blood. This article provides a comprehensive overview of the biological activity of SPS, including its mechanism of action, efficacy in clinical settings, and associated risks based on diverse research findings.

This compound functions by exchanging sodium ions for potassium ions in the gastrointestinal tract. Upon administration, SPS binds to potassium ions in the gut, which are then excreted in feces. The process occurs as follows:

- Administration : SPS can be administered orally or rectally.

- Ion Exchange : In the intestines, sodium ions from SPS are exchanged for potassium ions from the intestinal lumen.

- Excretion : The potassium-SPS complex is eliminated through feces, thereby reducing serum potassium levels.

The exchange capacity of SPS is approximately 1 mEq of potassium per gram of resin, although this can vary due to competition with other cations such as sodium and calcium .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of SPS in reducing serum potassium levels among patients with hyperkalemia. Key findings include:

- Randomized Clinical Trials : A double-blind study involving 33 patients with chronic kidney disease (CKD) showed that SPS significantly reduced serum potassium levels compared to placebo over a 7-day period (mean difference -1.04 mEq/L) .

- Retrospective Cohort Analysis : Another study reported a 16.7% reduction in serum potassium within 24 hours of SPS administration, highlighting its effectiveness even in acute settings .

- Long-term Effects : Research indicates that while SPS is effective for short-term management, its long-term use may be associated with gastrointestinal side effects and potential complications .

Case Studies and Adverse Events

Despite its therapeutic benefits, the use of SPS has been linked to serious adverse events:

- Gastrointestinal Complications : There have been reports of colonic necrosis and other gastrointestinal injuries associated with SPS use, particularly when combined with sorbitol . A retrospective cohort study indicated no significant increase in gastrointestinal events among hemodialysis patients using SPS .

- Case Reports : A notable case involved a young patient who experienced severe hyperkalemia managed with SPS but also highlighted the risk of gastrointestinal complications .

Summary of Findings

The following table summarizes key findings from various studies regarding the efficacy and safety profile of this compound:

科学的研究の応用

Medical Applications

1. Treatment of Hyperkalemia

Sodium polystyrene sulfonate is predominantly used to manage hyperkalemia, particularly in patients with chronic kidney disease (CKD). Its mechanism involves exchanging sodium ions for potassium ions in the gastrointestinal tract, thus facilitating the elimination of excess potassium through feces. Clinical studies have demonstrated its efficacy in reducing serum potassium levels:

- A randomized controlled trial indicated that SPS significantly lowered serum potassium levels by an average of 1.04 mEq/L compared to placebo over a treatment duration of 7 days in patients with mild hyperkalemia and CKD .

- Another study reported that SPS reduced serum potassium by 16.7% compared to baseline measurements .

2. Case Studies

- A notable case involved a 3-year-old girl with systemic pseudohypoaldosteronism (PHA) type 1, where SPS was administered decanted into feeds along with sodium supplementation. This approach effectively managed her condition, highlighting SPS's utility in pediatric cases .

Industrial Applications

1. Water Softening

This compound is utilized in water softening processes. The resin displaces hard ions like calcium and magnesium from water, effectively reducing hardness and preventing scale formation in pipes and appliances .

2. Superplasticizers in Cement

In construction, SPS serves as a superplasticizer, enhancing the workability and flow properties of cement mixtures without compromising strength. This application is vital for producing high-performance concrete .

3. Proton Exchange Membranes

SPS is also employed as a proton exchange membrane in fuel cells, contributing to energy efficiency and environmental sustainability through improved ion conductivity .

Data Table: Summary of Applications

化学反応の分析

Sulfonation of Polystyrene

Polystyrene undergoes sulfonation with sulfur trioxide (SO₃) or oleum:

This reaction introduces sulfonic acid groups (–SO₃H) onto the aromatic rings. The degree of sulfonation depends on reaction conditions, with crosslinked polystyrene yielding insoluble resins .

Neutralization to Sodium Salt

The sulfonic acid form is neutralized with sodium hydroxide:

This produces the water-soluble sodium salt .

Ion-Exchange Reactions

SPS acts as a cation exchanger, selectively binding cations like K⁺ in aqueous environments.

| Reaction Type | Equation | Application |

|---|---|---|

| Potassium Binding | Treatment of hyperkalemia | |

| Calcium Exchange | Industrial ion-exchange resins |

The efficiency of ion exchange depends on pH, ionic strength, and polymer crosslinking density .

Sulfonyl Crosslink Formation

Under high sulfonation conditions, two sulfonic acid groups condense to form sulfonyl crosslinks:

This increases structural rigidity but reduces ion-exchange capacity .

Thermal Decomposition

At elevated temperatures (>200°C), SPS decomposes into styrene monomers and sulfur oxides:

Hazardous decomposition products include styrene vapor (flammable) and SO₂ .

Chemical Incompatibilities

SPS reacts with strong oxidizing agents (e.g., peroxides, chlorates), producing toxic gases .

Solution Behavior and Rheology

In aqueous NaCl solutions, SPS exhibits unique rheological properties:

Small-angle neutron scattering (SANS) confirms chain contraction with increasing salt concentration, contradicting viscosity trends and suggesting intermolecular interactions dominate .

Table 2: Stability Profile

| Condition | Reactivity | Products |

|---|---|---|

| High Temp (>200°C) | Decomposition | Styrene, SOₓ |

| Strong Oxidizers | Violent reaction | SO₂, CO₂ |

| Aqueous pH < 2 | Protonation | Insoluble sulfonic acid form |

特性

IUPAC Name |

4-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFQRLKWCCTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 | |

| Record name | Poly(4-styrenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28210-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5045045 | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid | |

| Record name | Polystyrene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.59e-01 g/L | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-70-4, 28210-41-5, 9080-79-9 | |

| Record name | 4-Styrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1822L42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。